molecular formula C19H13F3N4O3 B5490435 methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No. B5490435
M. Wt: 402.3 g/mol
InChI Key: HRJDXHWYAFDIIN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . It’s composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of NMR spectroscopy . The NMR spectrum of the compound provides valuable information about its structure and the types of atoms present .


Molecular Structure Analysis

The molecule’s ring structure is composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine . The dihydropyrimidine ring adopts a screw-boat conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound exhibits a wide spectrum of biological activities, which suggests that it undergoes various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including NMR spectroscopy . The NMR spectrum provides information about the types of atoms present and their arrangement in the molecule .

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is known that it exhibits a wide spectrum of biological activities . This suggests that it interacts with various biological targets and pathways.

Future Directions

The future directions for research on this compound could include further studies to understand its mechanism of action and to explore its potential therapeutic applications . Additionally, more research is needed to fully understand its safety profile .

properties

IUPAC Name

methyl 4-methyl-10-oxo-11-[2-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3/c1-10-15(18(28)29-2)16-23-9-11-13(26(16)24-10)7-8-25(17(11)27)14-6-4-3-5-12(14)19(20,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDXHWYAFDIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-10-oxo-11-[2-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate

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